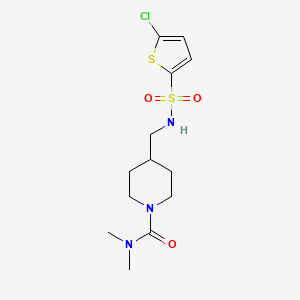
4-((5-chlorothiophene-2-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of sulfonamide derivatives involves the initial formation of thiophene sulfonamide moieties followed by reactions with various amines to introduce the N,N-dimethylpiperidine-1-carboxamide group. These synthetic routes often employ methods such as microwave-assisted synthesis or traditional condensation reactions under reflux conditions. For example, microwave-assisted synthesis has been utilized for the rapid generation of similar heteroaryl ether core structures in high yields, demonstrating the efficiency of modern synthetic techniques in producing complex sulfonamide compounds (Williams et al., 2010).
Molecular Structure Analysis
X-ray crystallography and various spectroscopic methods, including IR, 1H NMR, and 13C NMR, are commonly used to elucidate the molecular structure of sulfonamide derivatives. These techniques provide detailed information on the bonding nature, molecular geometry, and electronic structure of these compounds. For instance, the crystal structures of certain sulfonamide compounds reveal their complex interactions and orientation within crystalline lattices, contributing to a deeper understanding of their molecular properties (Ghorab et al., 2017).
Chemical Reactions and Properties
Sulfonamide derivatives undergo various chemical reactions, including interactions with transition metals to form complexes with potential biological activities. The reactivity of these compounds is significantly influenced by their sulfonamide group, which can participate in bonding with metals, thereby altering their chemical properties and potential applications in medicinal chemistry (Chohan & Shad, 2011).
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Sulfonamide derivatives have been explored for their antimicrobial properties. Ghorab et al. (2017) synthesized a series of sulfonamide compounds that displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against several fungi. These compounds showed higher activity compared to reference drugs, highlighting their potential as antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Anticancer Evaluation
Halawa et al. (2020) synthesized heterocyclic compounds linked to a sulfonamide moiety and evaluated them for antiproliferative activity against human cancerous cell lines. Some compounds reached low micromolar levels of potency, indicating their potential as anticancer agents. This study also involved molecular docking studies to understand the interaction between the synthesized compounds and DNA topoisomerases, suggesting a mechanism for their anticancer activity (Halawa et al., 2020).
Synthesis and Characterization of Transition Metal Complexes
Chohan and Shad (2011) focused on synthesizing sulfonamide-derived ligands and their transition metal complexes. These compounds were evaluated for their in vitro antibacterial, antifungal, and cytotoxic activity. The study found that these complexes showed moderate to significant antibacterial and antifungal activity, indicating the potential for developing new therapeutic agents (Chohan & Shad, 2011).
Enzyme Inhibition for Alzheimer’s Disease
Abbasi et al. (2018) synthesized a series of sulfonamides and evaluated their inhibitory effects on acetylcholinesterase, an enzyme relevant for Alzheimer’s disease treatment. One compound showed significant inhibitory activity, comparable to reference drugs, highlighting the therapeutic potential of sulfonamide derivatives in treating neurodegenerative diseases (Abbasi et al., 2018).
Propiedades
IUPAC Name |
4-[[(5-chlorothiophen-2-yl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3O3S2/c1-16(2)13(18)17-7-5-10(6-8-17)9-15-22(19,20)12-4-3-11(14)21-12/h3-4,10,15H,5-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZRSCFVKMQXJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((5-chlorothiophene-2-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one](/img/structure/B2491605.png)
![Tert-butyl 8-[(E)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)prop-2-enoyl]-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2491606.png)
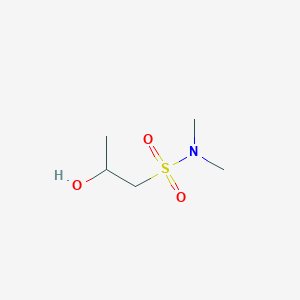
![4-(4-Chlorophenyl)-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2491609.png)
![5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2491611.png)
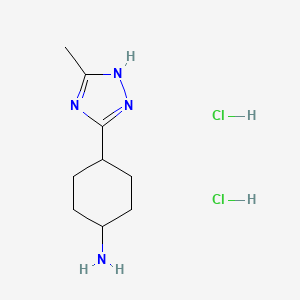
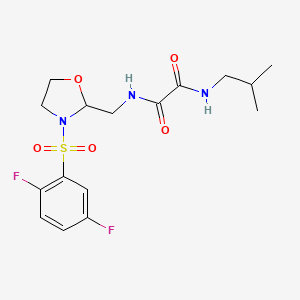
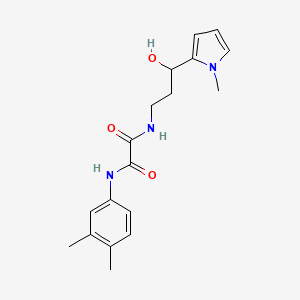
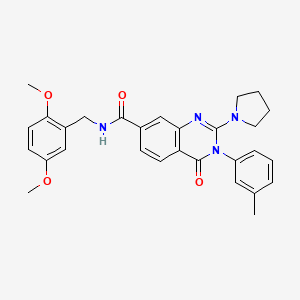
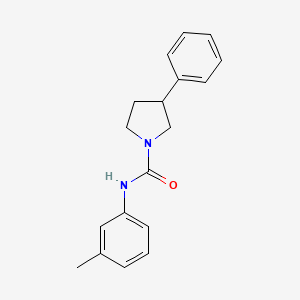
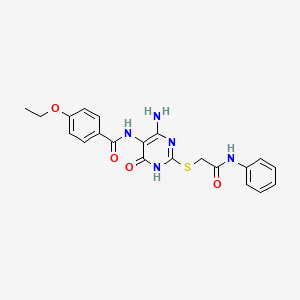
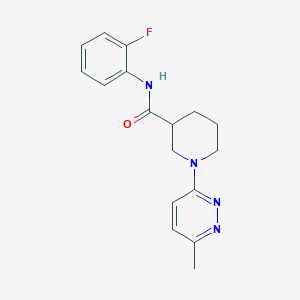
![4-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}morpholine](/img/structure/B2491622.png)
![2-[[3-(4-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2491625.png)